3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one
Overview
Description
Scientific Research Applications
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Environmental Science and Pollution Research
- Summary of the application : Magnetite nanoparticles were prepared and applied to oil spill remediation .
- Methods of application : Two novel hydrophobic amides were prepared and applied to Fe 3 O 4 surface modification, producing HAN-Fe 3 O 4 and HAT-Fe 3 O 4 . The efficiency of these modified nanoparticles for oil spill remediation was investigated using different weights and at various contact times .
- Results or outcomes : The data indicated that the efficiency of oil spill remediation increased with increased weights of HAN-Fe 3 O 4 and HAT-Fe 3 O 4 . Their efficiency reached 100% and 89%, respectively, using 100 mg . The optimum time for these nanoparticles to achieve the highest efficiency is 8 min .
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Biological Pathways of Siderophores
- Summary of the application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
- Methods of application : This article provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or outcomes : Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
properties
IUPAC Name |
3-(4-aminophenyl)sulfanyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(9)12/h1-4,9H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNQHPVNIWPLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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